N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a pyridazinone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclocondensation of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitrophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or nitrophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
- N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
- N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Uniqueness
N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-18(20-12-14-4-2-1-3-5-14)13-22-19(25)11-10-17(21-22)15-6-8-16(9-7-15)23(26)27/h1-11H,12-13H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJMKHZIFAZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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